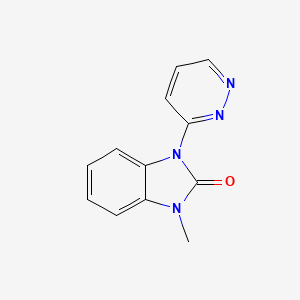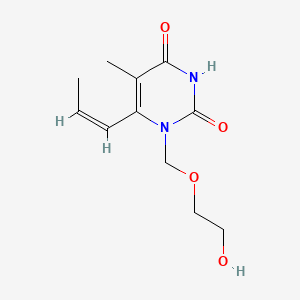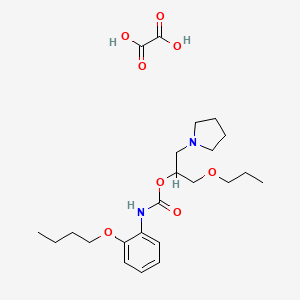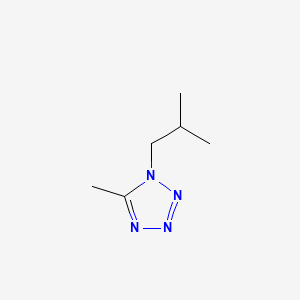
1-Isobutyl-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This high nitrogen content makes tetrazoles unique among stable heterocycles.
Preparation Methods
The synthesis of 1-Isobutyl-5-methyl-1H-tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst. Various catalysts, such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate, can be used to facilitate this reaction . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial production methods often utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis and the use of heterogeneous catalysts are preferred for their efficiency and eco-friendliness .
Chemical Reactions Analysis
1-Isobutyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc chloride and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-5-methyl-1H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-methyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as antihypertensive and antibacterial activities . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.
Comparison with Similar Compounds
1-Isobutyl-5-methyl-1H-tetrazole can be compared to other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the isobutyl group, leading to different chemical and biological properties.
1-Substituted 1H-1,2,3,4-tetrazoles: These compounds have various substituents at the 1-position, affecting their reactivity and applications.
5-Substituted 1H-tetrazoles: These derivatives have different substituents at the 5-position, influencing their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, material science, and beyond. Continued research and development in the synthesis and application of this compound will likely uncover even more uses and benefits.
Properties
CAS No. |
89534-00-9 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-methyl-1-(2-methylpropyl)tetrazole |
InChI |
InChI=1S/C6H12N4/c1-5(2)4-10-6(3)7-8-9-10/h5H,4H2,1-3H3 |
InChI Key |
OUEULNVXHMKTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


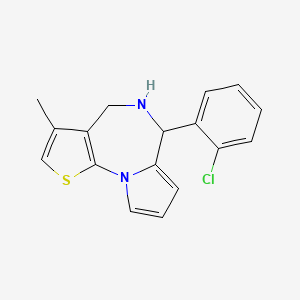

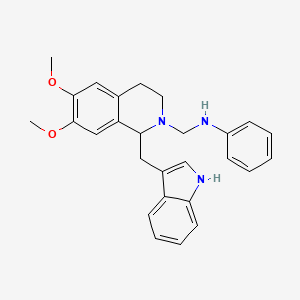

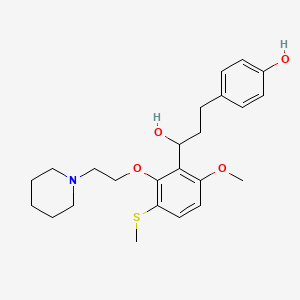
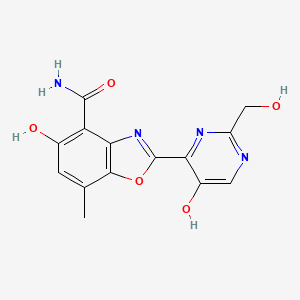

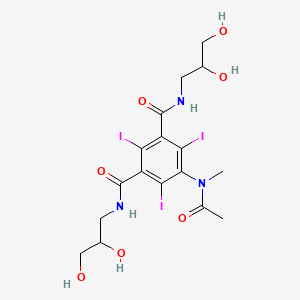

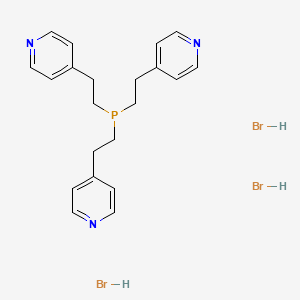
![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
